molecular formula C8H10BrF3N2 B1446505 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole CAS No. 1437794-58-5

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole

Cat. No.: B1446505
CAS No.: 1437794-58-5
M. Wt: 271.08 g/mol
InChI Key: NNCCJUQHKDUBCU-UHFFFAOYSA-N
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Description

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, butyl, and trifluoromethyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole typically involves the reaction of a suitable pyrazole precursor with bromine, butyl, and trifluoromethyl substituents. One common method includes the use of hydrazine derivatives and 1,3-diketones under acidic or basic conditions to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their functionalization. Catalysts and optimized reaction conditions are employed to enhance yield and selectivity. Techniques such as continuous flow synthesis and microwave-assisted reactions are also explored to improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine and butyl groups contribute to the compound’s binding affinity and selectivity towards target proteins, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold in medicinal chemistry for the development of bioactive compounds with enhanced pharmacokinetic profiles .

Properties

IUPAC Name

4-bromo-1-butyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3N2/c1-2-3-4-14-5-6(9)7(13-14)8(10,11)12/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCCJUQHKDUBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234139
Record name 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-58-5
Record name 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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